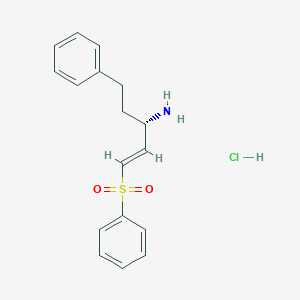
(S)-Hphvsph hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Hphvsph hcl is a useful research compound. Its molecular formula is C17H20ClNO2S and its molecular weight is 337.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-Hphvsph hydrochloride (HCl) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of (S)-Hphvsph HCl
This compound is an enantiomer of a class of compounds known for their antimitotic properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule dynamics, which is critical in cell division. The biological activity of this compound has been compared to its counterpart, (R)-Hphvsph HCl, with notable differences in potency.
The primary mechanism through which this compound exerts its biological effects is by disrupting microtubule assembly. Microtubules are essential components of the cytoskeleton and play a vital role in mitosis. By inhibiting tubulin polymerization, this compound leads to mitotic arrest and subsequent cell death in cancer cells.
Key Findings:
- Microtubule Disruption : Studies have shown that this compound causes significant loss of the interphase microtubule network in a concentration-dependent manner, similar to the effects observed with colchicine and other known antimitotic agents .
- Potency Comparison : The effective concentration required to achieve 50% loss of cellular microtubules (EC50) was found to be 23 nM for this compound, compared to 278 nM for its (R)-isomer, indicating that the (S)-enantiomer is approximately 12-fold more potent .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against a panel of 60 tumor cell lines, revealing that it was 10- to 88-fold more potent than the (R)-isomer across different cell types.
Table 1: Cytotoxicity Data for this compound
| Compound | IC50 (nM) ± SD | EC50 (nM) | % Inhibition at 5 µM |
|---|---|---|---|
| This compound | 12 ± 0.8 | 23 | 93 ± 0.9 |
| (R)-Hphvsph HCl | 51 ± 4 | 278 | 77 ± 2 |
| Racemic Mixture | - | - | - |
Case Studies
Recent studies have highlighted the potential clinical applications of this compound in cancer therapy:
- Breast Cancer Treatment : In vitro studies using MDA-MB-435 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its use as a potential therapeutic agent against breast cancer .
- Mechanistic Insights : Further molecular modeling studies suggest that the enhanced potency of the (S)-enantiomer may be attributed to better binding affinity to tubulin compared to the (R)-isomer, although additional mechanisms may also contribute .
Propiedades
IUPAC Name |
(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXYAGPHWUYGO-SHFDOEPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













